molecular formula C10H17IN2O B2502649 1-butyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole CAS No. 1855944-14-7

1-butyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole

Cat. No.: B2502649
CAS No.: 1855944-14-7
M. Wt: 308.163
InChI Key: PYWJYVSKXRAYKN-UHFFFAOYSA-N
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Description

1-Butyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with butyl, ethoxymethyl, and iodine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions: The butyl and ethoxymethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the iodine substituent, potentially converting it to a hydrogen atom or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under appropriate conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Deiodinated products.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-Butyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: It may have potential as a pharmacophore in the development of new drugs, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-butyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole exerts its effects depends on its interaction with molecular targets. The iodine atom and the pyrazole ring can participate in various binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The butyl and ethoxymethyl groups may influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution.

Comparison with Similar Compounds

  • 1-Butyl-5-(hydroxymethyl)-4-iodo-1H-pyrazole
  • 1-Butyl-5-(methoxymethyl)-4-iodo-1H-pyrazole
  • 1-Butyl-5-(ethoxymethyl)-4-chloro-1H-pyrazole

Uniqueness: 1-Butyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of the iodine atom, in particular, can enhance its potential as a radiolabeling agent or as a precursor for further functionalization.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

1-butyl-5-(ethoxymethyl)-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17IN2O/c1-3-5-6-13-10(8-14-4-2)9(11)7-12-13/h7H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWJYVSKXRAYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C=N1)I)COCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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